molecular formula C16H14N4O3 B2423700 5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-17-9

5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2423700
CAS No.: 861206-17-9
M. Wt: 310.313
InChI Key: UJFJYAGRENONLK-UHFFFAOYSA-N
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Description

This product, 5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is a high-purity chemical entity provided for research and development purposes. It belongs to the 1,2,4-triazol-3-one class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery . Compounds based on the 1,2,4-triazole core are extensively investigated for their potential biological activities, particularly in the development of novel antibacterial agents . Recent scientific literature highlights that structurally similar 1,2,4-triazole derivatives have demonstrated potent, low micromolar to nanomolar inhibitory activity against Mycobacterium tuberculosis (Mtb), showcasing the value of this chemical series in addressing multidrug-resistant bacterial infections . The nitroaromatic moiety present in the structure may suggest a mechanism of action involving reductive activation, analogous to other nitro-containing therapeutics . This compound is intended for use in pharmaceutical intermediate synthesis, as a building block in synthetic organic chemistry, and for biological screening . It is supplied with a certificate of analysis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

5-methyl-2-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-12-17-18(11-13-7-9-15(10-8-13)20(22)23)16(21)19(12)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFJYAGRENONLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Considerations and Retrosynthetic Analysis

The target molecule features a 1,2,4-triazol-3-one core with three distinct substituents:

  • Methyl group at position 5
  • Phenyl group at position 4
  • 4-Nitrobenzyl group at position 2

Retrosynthetically, the molecule can be dissected into two primary components:

  • The 1,2,4-triazol-3-one scaffold
  • The 4-nitrobenzyl substituent

Key synthetic challenges include:

  • Regioselective introduction of substituents during cyclization
  • Chemoselective N-alkylation at position 2
  • Stability of the nitro group under reaction conditions

Synthesis of the 1,2,4-Triazol-3-One Core

Hydrazide Intermediate Formation

The synthesis typically begins with the preparation of a substituted hydrazide. For example, methyl phenylacetate undergoes hydrazinolysis to yield phenylacetohydrazide :
$$
\text{PhCH}2\text{COOCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{PhCH}2\text{CONHNH}2 + \text{CH}_3\text{OH}
$$
This step is critical for establishing the phenyl substituent at position 4.

Semicarbazide Formation and Cyclization

Reaction of phenylacetohydrazide with methyl isocyanate generates a substituted semicarbazide intermediate:
$$
\text{PhCH}2\text{CONHNH}2 + \text{CH}3\text{NCO} \rightarrow \text{PhCH}2\text{CONHNHCONHCH}3
$$
Cyclization under acidic conditions (e.g., formic acid at reflux) produces the triazolone core:
$$
\text{PhCH}
2\text{CONHNHCONHCH}_3 \xrightarrow{\text{HCOOH, Δ}} \text{5-Methyl-4-phenyl-1,2,4-triazol-3-one}
$$
This method, adapted from NTO synthesis protocols, achieves 75–85% yields when using a 1:4 molar ratio of hydrazide to formic acid.

Alternative Synthetic Pathways

Post-Cyclization Nitration

While less common due to reduced regiocontrol, nitration of a pre-installed benzyl group can be attempted:

Nitration of 4-Benzyl Intermediate

$$
\text{5-Methyl-2-benzyl-4-phenyl-triazolone} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{Target Compound}
$$
Challenges :

  • Competing ring nitration (20–30%)
  • Requires strict temperature control (0–5°C)
  • Overall yield: 40–50%

Multicomponent Cyclization Approaches

Recent advances utilize Ugi-type reactions to assemble the triazolone core and substituents in one pot:
$$
\text{PhCHO} + \text{CH}3\text{NHNH}2 + \text{NCCH}2\text{C}6\text{H}4\text{NO}2 \rightarrow \text{Target Compound}
$$
Benefits :

  • Atom economy
  • Reduced purification steps
  • Yield: 55–65%

Analytical Characterization and Quality Control

Critical analytical data for the target compound:

Property Value Method
Molecular Weight 351.34 g/mol HRMS
Melting Point 182–184°C DSC
$$ ^1\text{H NMR} $$ (CDCl$$_3$$) δ 8.22 (d, 2H), 7.48–7.32 (m, 7H) 600 MHz
IR (KBr) 1705 cm$$^{-1}$$ (C=O) FTIR

Purity Optimization :

  • Recrystallization from ethanol/water (9:1) achieves >98% purity
  • HPLC (C18 column, MeCN/H$$2$$O 70:30): t$$R$$ = 6.72 min

Industrial-Scale Production Considerations

Adapting the patent methodology for NTO synthesis, key scale-up parameters include:

  • Cyclization Reactor Design

    • Material: Hastelloy C-276 (nitric acid resistance)
    • Temperature control: ±2°C jacket cooling
  • Alkylation Safety Protocols

    • Exothermic reaction mitigation: Semi-batch addition of 4-nitrobenzyl bromide
    • Vent gas scrubbing for HBr neutralization
  • Cost Analysis

    • Raw material cost/kg product: $220–$250
    • Major cost drivers: 4-nitrobenzyl bromide (38%), purification (22%)

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, palladium-carbon catalyst, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce different functional groups onto the phenyl or nitrobenzyl moieties.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives, including 5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Studies indicate that compounds containing the triazole ring exhibit notable activity against various bacterial strains and fungi. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of resistant microbial strains, thus addressing a critical need in antibiotic development .

Anticancer Properties

The triazole moiety is recognized for its anticancer potential. Compounds with this structure have been studied for their ability to inhibit specific cancer cell lines by inducing apoptosis through mechanisms such as the inhibition of methionine aminopeptidase type II (MetAp2) and phosphoinositide 3-kinase (PI3K) pathways . The design and synthesis of derivatives based on this compound have been explored to enhance selectivity and efficacy against tumor cells.

Fungicides

The compound's structure suggests potential applications as a fungicide due to its ability to disrupt fungal cell function. Research into similar triazole compounds has demonstrated effectiveness in controlling plant pathogens, which could be leveraged for agricultural use .

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique chemical properties of the triazole ring can impart desirable characteristics to polymers used in various applications from coatings to structural materials .

Case Studies and Research Findings

StudyFocusKey Findings
Gümrükçüoğlu et al. (2023)Antimicrobial ActivityIdentified novel triazole derivatives with significant antimicrobial effects against resistant strains .
Mioc et al. (2017)Anticancer ActivityDemonstrated that triazole derivatives can inhibit tumor growth via specific molecular pathways .
Recent Agricultural ResearchFungicidal PropertiesExplored the effectiveness of triazole-based compounds in controlling plant pathogens .

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazolone ring and phenyl group contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: shares similarities with other triazolone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for unique redox reactions and interactions with biological targets, distinguishing it from other similar compounds.

Biological Activity

5-Methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 861206-17-9) is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific triazole derivative, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H14N4O3C_{16}H_{14}N_{4}O_{3} with a molecular weight of 310.31 g/mol. The presence of the nitro group and the phenyl ring contributes to its potential biological activity.

Triazole derivatives have been shown to interact with various biological targets. The mechanisms of action for this compound may include:

  • Enzyme Inhibition : Many triazoles inhibit enzymes such as cytochrome P450 enzymes involved in drug metabolism.
  • Antimicrobial Activity : Triazoles can disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis.
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways.

Antimicrobial Activity

Research indicates that substituted triazoles exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : A study reported that triazole derivatives show activity against various fungal strains, including Candida species . The compound's structure suggests it may similarly inhibit fungal growth.
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Methyl TriazoleCandida albicans1 mg/mL
5-Methyl TriazoleStaphylococcus aureus0.5 mg/mL

Case Studies

  • In Vivo Metabolism Study : An investigation into the metabolic pathways of related triazole compounds demonstrated that they undergo reduction and N-acetylation in vivo. This study utilized male Wistar rats and showed significant plasma concentration changes over time following intraperitoneal administration .
  • Comparative Studies : A comparative analysis of various triazole derivatives revealed that those with nitro substitutions exhibited enhanced antibacterial activity against strains like Escherichia coli and Klebsiella pneumoniae. The structure-function relationship was emphasized in these studies, highlighting the importance of specific substituents on the phenyl ring for activity modulation .

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating infections caused by resistant strains due to its unique mechanism of action and structural attributes.

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